N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4,5-trimethoxybenzamide
Description
N-[4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-3,4,5-trimethoxybenzamide is a synthetic small molecule characterized by a 3,4,5-trimethoxybenzamide core linked to a phenyl ring substituted with a 1,1-dioxothiazinan moiety. The thiazinan group, a six-membered sulfur-containing heterocycle with two sulfonyl oxygen atoms, confers distinct electronic and steric properties. This compound is hypothesized to exhibit biological activity due to structural similarities to known microtubule-targeting agents (e.g., combretastatin analogs) and sulfonamide-based inhibitors .
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S/c1-26-17-12-14(13-18(27-2)19(17)28-3)20(23)21-15-6-8-16(9-7-15)22-10-4-5-11-29(22,24)25/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLINATZDBUHYTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4,5-trimethoxybenzamide typically involves multiple steps. One common approach is the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)aniline under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiazinan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazinan ring typically yields sulfoxides or sulfones, while reduction of a nitro group results in an amine.
Scientific Research Applications
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The thiazinan ring and trimethoxybenzamide moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The 3,4,5-trimethoxybenzamide scaffold is a common feature in several analogs, but substituents on the phenyl ring or adjacent heterocycles modulate properties. Key comparisons include:
Key Observations :
- Thermal Stability : Compounds with rigid substituents (e.g., 4c in , m.p. 249–251°C) exhibit higher melting points than flexible analogs (e.g., 4d, m.p. 214–216°C), suggesting the thiazinan’s conformational flexibility may lower the target’s melting point.
Biological Activity
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, related studies, and comparative analysis with similar compounds.
Structural Overview
The compound features a thiazinan ring and a phenyl group substituted with three methoxy groups. Its molecular formula is , and it possesses a distinctive sulfonamide structure which is often associated with various biological activities.
While specific mechanisms for this compound are not fully elucidated in the literature, related compounds have shown interactions with several biological targets:
- Enzyme Inhibition : Compounds with similar sulfonamide structures have been reported to inhibit enzymes involved in metabolic pathways. For example, arylsulfonylbenzohydrazides have demonstrated potential in inhibiting specific enzymes leading to various biological effects.
- Receptor Interaction : The structural components suggest potential interactions with cellular receptors that could modulate signaling pathways.
Antimicrobial Properties
Research indicates that compounds structurally related to this compound exhibit antimicrobial properties. For instance:
- Study Findings : A study on similar thiazolidin derivatives revealed significant antimicrobial activity against various bacterial strains .
Anticancer Potential
The anticancer properties of related compounds have been explored extensively:
- Case Study : Compounds featuring thiazinan rings have been studied for their cytotoxic effects on cancer cell lines. For example, certain derivatives were shown to induce apoptosis in cancer cells through the activation of caspases.
Comparative Analysis
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-[(1,1-dioxo-1lambda6-thiazinan-2-yl)methyl]-3-fluorobenzonitrile | Thiazinan and fluorobenzonitrile moieties | Moderate enzyme inhibition |
| N-[4-(1,1-dioxo-1lambda6-thiazolidin-2-yl)phenyl]-2,4-dimethylbenzene-1-sulfonamide | Similar sulfonamide structure | Antimicrobial activity |
The unique combination of the thiazinan ring and methoxy groups in this compound may confer distinct biological properties compared to these analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
